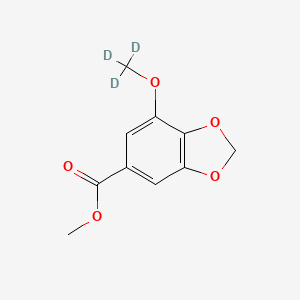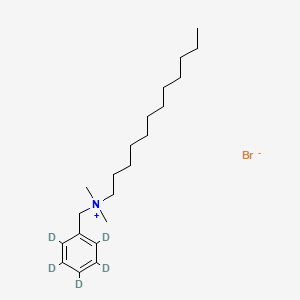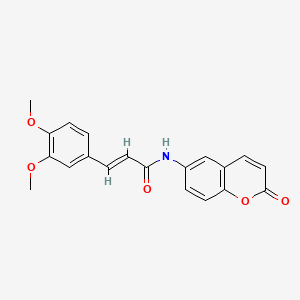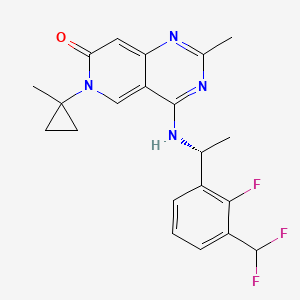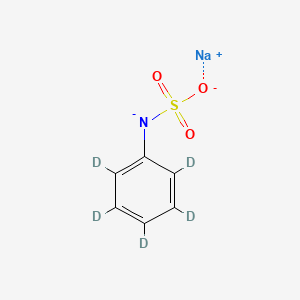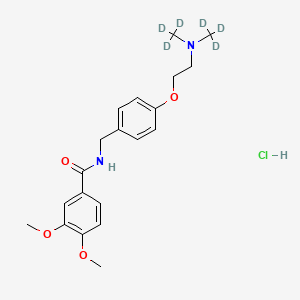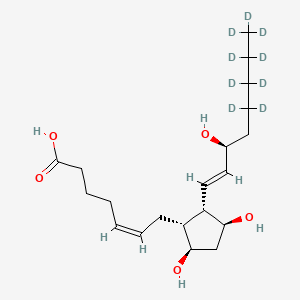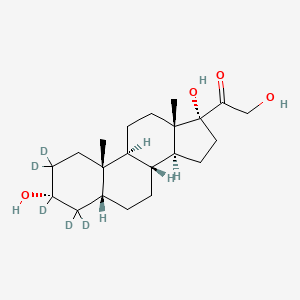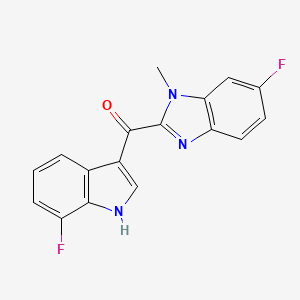
PCSK9 modulator-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PCSK9 modulator-4 is a potent modulator of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that plays a crucial role in cholesterol metabolism by regulating the degradation of low-density lipoprotein receptors (LDLRs). This compound has shown significant potential in lowering low-density lipoprotein cholesterol (LDL-C) levels, making it a promising candidate for the treatment of hyperlipidemia and related cardiovascular diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PCSK9 modulator-4 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:
Formation of Core Structure: This step typically involves the construction of the core scaffold through cyclization or coupling reactions.
Functionalization: Introduction of functional groups that enhance the compound’s activity and selectivity towards PCSK9.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions
PCSK9 modulator-4 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can enhance or reduce the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a variety of functionalized derivatives with potentially enhanced activity.
Aplicaciones Científicas De Investigación
PCSK9 modulator-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of PCSK9 inhibitors and to develop new derivatives with improved efficacy.
Biology: Employed in cellular and molecular biology studies to investigate the role of PCSK9 in cholesterol metabolism and its interactions with LDLRs.
Medicine: Explored as a therapeutic agent for the treatment of hyperlipidemia and cardiovascular diseases. .
Industry: Utilized in the development of new lipid-lowering drugs and as a benchmark compound in pharmaceutical research and development.
Mecanismo De Acción
PCSK9 modulator-4 exerts its effects by binding to PCSK9 and inhibiting its interaction with LDLRs. This prevents the degradation of LDLRs, allowing them to recycle back to the cell surface and continue clearing LDL-C from the bloodstream. The molecular targets involved include the LDLR and PCSK9 itself, with pathways related to cholesterol metabolism being significantly impacted .
Comparación Con Compuestos Similares
Similar Compounds
Evolocumab: A monoclonal antibody that inhibits PCSK9 and is used to lower LDL-C levels.
Alirocumab: Another monoclonal antibody targeting PCSK9, with similar applications in hyperlipidemia treatment.
Inclisiran: A small interfering RNA (siRNA) that reduces PCSK9 production, leading to lower LDL-C levels.
Uniqueness
PCSK9 modulator-4 is unique in its small-molecule structure, which differentiates it from the larger monoclonal antibodies and siRNA-based therapies. This small-molecule nature allows for potentially easier administration, better tissue penetration, and different pharmacokinetic properties compared to its larger counterparts .
Propiedades
Fórmula molecular |
C17H11F2N3O |
|---|---|
Peso molecular |
311.28 g/mol |
Nombre IUPAC |
(7-fluoro-1H-indol-3-yl)-(6-fluoro-1-methylbenzimidazol-2-yl)methanone |
InChI |
InChI=1S/C17H11F2N3O/c1-22-14-7-9(18)5-6-13(14)21-17(22)16(23)11-8-20-15-10(11)3-2-4-12(15)19/h2-8,20H,1H3 |
Clave InChI |
QLKHIHJMEWHCQU-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2)F)N=C1C(=O)C3=CNC4=C3C=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)
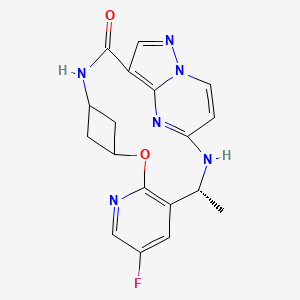

![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)
